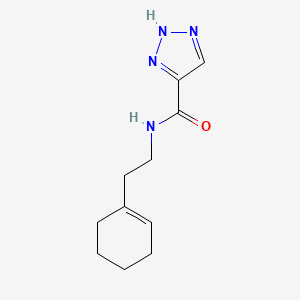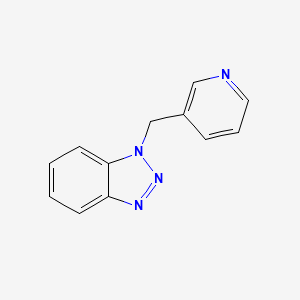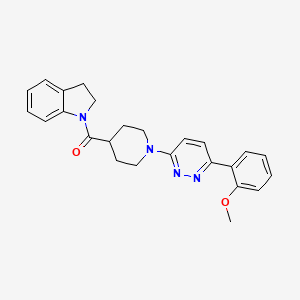
N-(2-(cyclohex-1-en-1-yl)ethyl)-1H-1,2,3-triazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(cyclohex-1-en-1-yl)ethyl)-1H-1,2,3-triazole-5-carboxamide, also known as CTX-0294885, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential treatment for various diseases.
科学的研究の応用
Structural and Spectral Characterization
Research on compounds similar to N-(2-(cyclohex-1-en-1-yl)ethyl)-1H-1,2,3-triazole-5-carboxamide often focuses on their structural and spectral properties. For example, the study by Dong and Quan (2000) discusses the crystallization and molecular structure of ethyl 2-ethyl-5-(1-naphthylamino)-1,2,3-triazole-4-carboxylate, highlighting the importance of N–H⋯O hydrogen bonds in stabilizing the structure and discussing the mechanism of the reaction involved in its formation. This type of research is crucial for understanding the physical and chemical properties of triazole derivatives, which can be foundational for further applications in materials science and pharmaceutical development (Heng-Shan Dong & B. Quan, 2000).
Synthesis and Application in Peptidomimetics
Another area of research involves the synthesis of triazole-based scaffolds for use in developing peptidomimetics or biologically active compounds. Ferrini et al. (2015) described a ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates, which are useful for creating collections of peptidomimetics. This research demonstrates the versatility of triazole derivatives in medicinal chemistry, especially for creating compounds that mimic the structure and function of peptides, which are significant in drug discovery and development (S. Ferrini et al., 2015).
Organocatalytic Synthesis for Functionalized 1,2,3-Triazoles
The work by Seus et al. (2012) on the synthesis of arylselanyl-1H-1,2,3-triazole-4-carboxylates using organocatalytic cycloaddition showcases the potential for efficiently creating functionalized triazoles. This research is indicative of the methodologies being developed for the synthesis of triazole derivatives, which have applications in the development of new materials, catalysts, and pharmaceutical agents (Natália Seus et al., 2012).
特性
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O/c16-11(10-8-13-15-14-10)12-7-6-9-4-2-1-3-5-9/h4,8H,1-3,5-7H2,(H,12,16)(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXQAFGPRERNPOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2=NNN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-((Pyridin-2-ylmethyl)thio)-6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2587966.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide](/img/structure/B2587968.png)
![4-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)thieno[3,2-d]pyrimidine](/img/structure/B2587970.png)
![(E)-5-(2-nitrobenzylidene)-2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2587971.png)
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methoxybenzamide](/img/structure/B2587972.png)

![N~6~-[2-(diethylamino)ethyl]-N~4~-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2587976.png)
![1-[2-(4-Fluoroanilino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B2587977.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2587980.png)
![1'-[2-(Trifluoromethyl)benzoyl]spiro[2-benzofuran-3,3'-piperidine]-1-one](/img/structure/B2587982.png)


